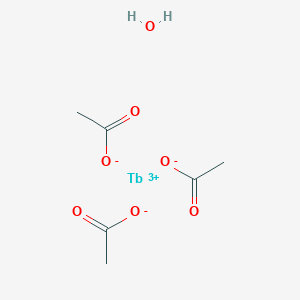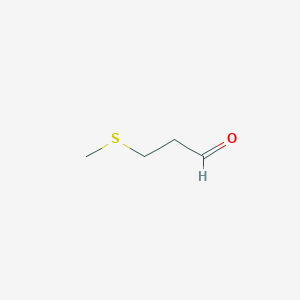
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Overview
Description
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is an organic compound with the molecular formula C10H12O6S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Mechanism of Action
Target of Action
It is used as an intermediate in the synthesis of alkylenedioxythiophene monomers , which are known to form electrochromic conducting polymers .
Mode of Action
It is known to participate in o-alkylation reactions . In these reactions, the compound interacts with other reactants, leading to the formation of new products .
Biochemical Pathways
The compound is involved in the synthesis of alkylenedioxythiophene monomers . These monomers can be polymerized to form electrochromic conducting polymers
Pharmacokinetics
Its lipophilicity (log po/w) is reported to be 248 , which could influence its absorption and distribution in the body.
Result of Action
The primary result of the action of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is the synthesis of alkylenedioxythiophene monomers . These monomers can be used to form electrochromic conducting polymers , which have applications in organic electronics .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed, and at a temperature between 2-8°C to maintain its stability . The compound’s reactivity in chemical reactions can also be influenced by the presence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate can be synthesized through the O-alkylation of the disodium salt of this compound with 1,2-dichloroethane. This reaction is typically catalyzed by ionic type phase transfer catalysts, such as tetrabutyl ammonium bromide and benzyltriethyl ammonium chloride. The reaction conditions involve the use of potassium iodide as a synergistic catalyst, achieving high conversion and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
O-alkylation: Reaction with 1,2-dichloroethane to form diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate.
Curtius-like rearrangement: Used for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on thiophene, pyrrole, and furan ring systems.
Common Reagents and Conditions
Curtius-like rearrangement: Specific reagents and conditions depend on the desired heterocyclic product.
Major Products
Diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate: Formed through O-alkylation.
2,5-diamide-substituted five-membered heterocycles: Formed through Curtius-like rearrangement.
Scientific Research Applications
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Materials Science: Utilized in the preparation of electrochromic conducting polymers.
Biological Studies:
Properties
IUPAC Name |
diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKOBAHUBJPMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288763 | |
| Record name | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-66-8 | |
| Record name | 1822-66-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate?
A1: The synthesis of this compound commonly involves the reaction of diethyl thiodiglycolate with diethyl oxalate in the presence of a strong base like sodium ethoxide. [] This reaction leads to the formation of the disodium salt of the target compound, which is subsequently acidified to obtain the desired product.
Q2: What is the significance of this compound in materials science?
A2: this compound serves as a crucial building block for synthesizing 3,4-ethylenedioxythiophene (EDOT) and its derivatives. [, ] EDOT is a monomer widely employed in the production of the conducting polymer PEDOT, known for its excellent electrical conductivity, optical transparency, and stability. []
Q3: How is the structure of this compound confirmed?
A3: The structure of this compound is confirmed using various spectroscopic techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry (MS). [, , ] These methods provide information about the functional groups, connectivity of atoms, and molecular weight, confirming the identity and purity of the synthesized compound.
Q4: Can this compound undergo further chemical modifications?
A4: Yes, this compound exhibits reactivity towards nucleophilic substitution reactions. [, ] For instance, it reacts with alkyl halides or tosylated derivatives of ethylene glycol to introduce various alkoxy or etheric side chains at the 3 and 4 positions of the thiophene ring. [] This allows for fine-tuning the properties of the resulting monomers and polymers.
Q5: What are the potential applications of polymers derived from this compound?
A5: Polymers synthesized from this compound and its derivatives find potential applications in various fields. These include electrochromic and photovoltaic devices, [] thanks to their electrical conductivity and ability to interact with light. Furthermore, these materials are being explored for their potential in organic electronics and sensor technologies. []
Q6: Are there any environmental concerns associated with this compound and its derivatives?
A6: While the provided research does not directly address the environmental impact of this compound, it's crucial to consider the environmental fate and potential toxicity of all new materials. Researchers are encouraged to investigate the biodegradability and ecotoxicological effects of this compound and its derivatives to ensure their safe and sustainable use.
Q7: What are the future directions in research related to this compound?
A7: Future research can focus on exploring new synthetic methodologies for this compound and its derivatives, potentially employing greener and more efficient approaches. [] Additionally, deeper investigation into structure-property relationships will be crucial for designing polymers with tailored properties for specific applications in organic electronics, energy storage, and beyond.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














